2-Ethylphenyl Acetate
Overview
Description
2-Ethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester formed from 2-ethylphenol and acetic acid. This compound is known for its pleasant, floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylphenyl acetate can be synthesized through the esterification of 2-ethylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride instead of acetic acid to increase the reaction efficiency. The reaction is conducted in the presence of a catalyst such as aluminum chloride at elevated temperatures (around 100°C) for an extended period (up to 20 hours) to achieve high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield 2-ethylphenol.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines under mild conditions.
Major Products Formed:
Oxidation: 2-Ethylbenzoic acid or 2-ethylbenzophenone.
Reduction: 2-Ethylphenol.
Substitution: 2-Ethylphenyl amide or other esters depending on the nucleophile used
Scientific Research Applications
2-Ethylphenyl acetate has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: Widely used in the fragrance and flavor industries to impart floral notes to perfumes, cosmetics, and food products
Mechanism of Action
The mechanism of action of 2-ethylphenyl acetate in biological systems is not fully understood. it is believed to interact with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic floral scent. In chemical reactions, the ester group can undergo hydrolysis to release 2-ethylphenol and acetic acid, which may further participate in various biochemical pathways .
Comparison with Similar Compounds
Phenyl acetate: Similar in structure but lacks the ethyl group, resulting in different olfactory properties.
2-Phenylethyl acetate: Contains an additional ethyl group on the phenyl ring, leading to a different scent profile.
Benzyl acetate: Similar ester structure but with a benzyl group instead of an ethyl group, used in different fragrance applications.
Uniqueness: 2-Ethylphenyl acetate is unique due to its specific floral aroma, which is distinct from other similar esters. This makes it particularly valuable in the fragrance industry for creating unique scent profiles .
Properties
IUPAC Name |
(2-ethylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVERDPMMBDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875991 | |
Record name | 2-ETHYLPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-59-5 | |
Record name | Ethanoic acid, 2-ethylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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